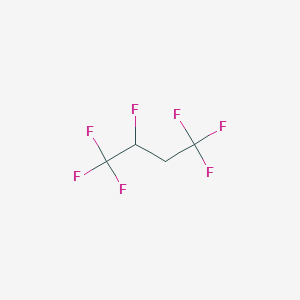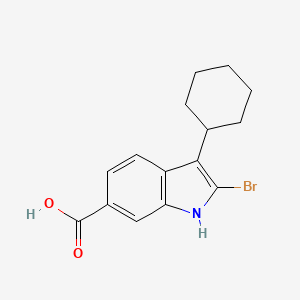
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Overview
Description
“2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” is a chemical compound with the molecular formula C15H16BrNO2 . It is used in scientific research and its versatile nature allows for diverse applications, ranging from drug synthesis to material science.
Synthesis Analysis
The synthesis of “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” involves several steps. In one experiment, the compound was added to a flask equipped with a mechanical stirrer, a temperature controller, a N2 inlet, and a condenser. After stirring, CDI was added portion-wise. The reaction mixture was then heated and cooled. N,N-dimethylaminosulfonamide was added in one portion followed by the addition of DBU dropwise over a period of 1 hour .Molecular Structure Analysis
The molecular structure of “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” is complex, with a bromine atom attached to the second carbon of the indole ring, a cyclohexyl group attached to the third carbon, and a carboxylic acid group attached to the sixth carbon .Chemical Reactions Analysis
The chemical reactions involving “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” are complex and can involve several steps. For example, in one synthesis process, the compound was reacted with CDI and N,N-dimethylaminosulfonamide in the presence of DBU .Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis of various indole derivatives, including those similar to 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, showed a focus on regioselective and efficient synthesis strategies. One such compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, was developed using trifluoroacetylated indole-driven hydrolysis, emphasizing the importance of selectively directing bromine substituents (Sharma et al., 2020).
- Indole derivatives, like the one , are often synthesized through Dieckmann cyclization and Ullmann reactions. These reactions are essential for creating various indole compounds with diverse functional groups, indicating a broad range of potential applications (Unangst et al., 1987).
Biological Activity and Applications
- The biological activity of indole derivatives is a significant area of research. For example, brominated tryptophan derivatives from certain sponges, structurally related to 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, have shown inhibitory effects on bacterial growth (Segraves & Crews, 2005).
- Another study synthesized various indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. This suggests potential therapeutic applications for similar compounds like 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid in combating infections (Raju et al., 2015).
Photophysical Studies
- The photophysical properties of new fluorescent indole derivatives, related to the compound , have been studied. These derivatives show high fluorescence quantum yields and are sensitive to solvent polarity, indicating their potential as fluorescent probes in various scientific applications (Pereira et al., 2010).
Future Directions
Indole derivatives, such as “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c16-14-13(9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)17-14/h6-9,17H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVBRNZBOZLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333613 | |
| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
CAS RN |
494799-76-7 | |
| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


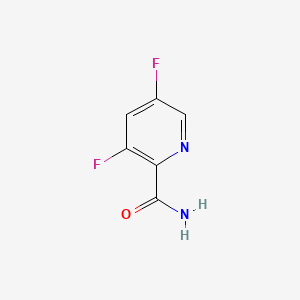
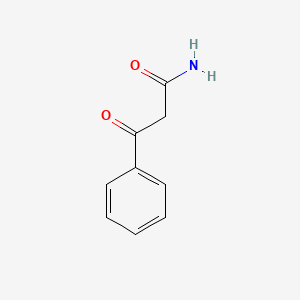
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
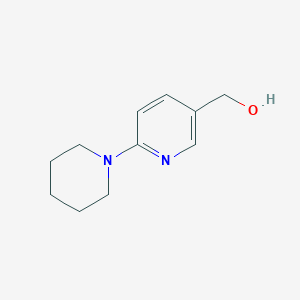
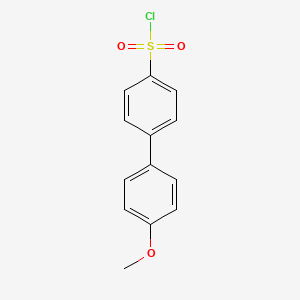
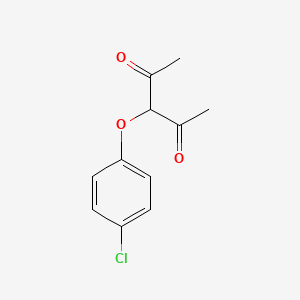
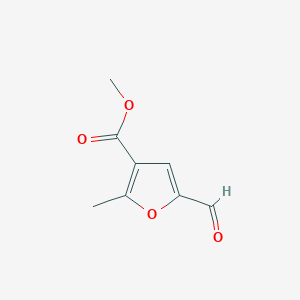
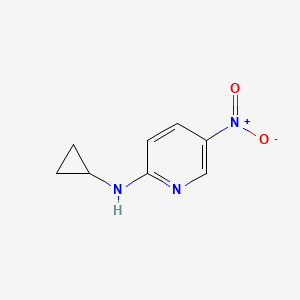

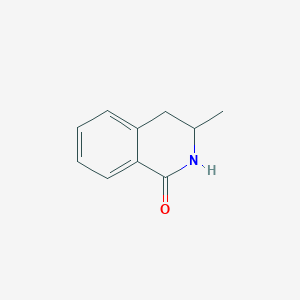
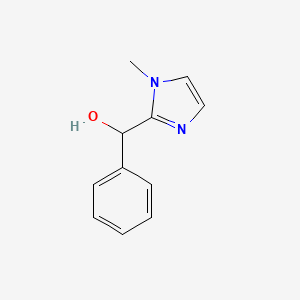
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)
